1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol
CAS No.:
Cat. No.: VC17827041
Molecular Formula: C7H12N2S
Molecular Weight: 156.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N2S |
|---|---|
| Molecular Weight | 156.25 g/mol |
| IUPAC Name | 1-(1-ethylpyrazol-4-yl)ethanethiol |
| Standard InChI | InChI=1S/C7H12N2S/c1-3-9-5-7(4-8-9)6(2)10/h4-6,10H,3H2,1-2H3 |
| Standard InChI Key | XRMIALNPTGXANT-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)C(C)S |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-thiol consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with an ethyl group (-CH₂CH₃) and at the 4-position with an ethane-thiol chain (-CH₂CH₂SH). The thiol group’s presence introduces polarity and reactivity, enabling participation in disulfide bond formation, metal coordination, and nucleophilic substitution reactions .
Table 1: Key Identity Parameters
| Property | Value | Source |
|---|---|---|
| CAS Number | 1247836-33-4 | |
| Molecular Formula | C₇H₁₂N₂S | |
| Molecular Weight | 156.25 g/mol | |
| Purity Specification | ≥95% | |
| Storage Conditions | Cool, dry environment |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol likely involves multi-step protocols common to pyrazole-thiol derivatives:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic or basic conditions.
-
Functionalization: Introduction of the ethyl group via alkylation (e.g., using ethyl bromide) and subsequent thiolation through nucleophilic substitution or thiol-ene click chemistry.
Example Pathway:
-
Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation.
-
Reduction of the aldehyde to a primary alcohol.
-
Conversion of the alcohol to a thiol using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅).
Optimization Challenges
Key challenges include minimizing oxidation of the thiol group during synthesis and purification. Inert atmosphere handling (N₂/Ar) and addition of antioxidants (e.g., BHT) are critical to preserving product integrity .
Applications in Research and Industry
Pharmaceutical Development
The compound’s pyrazole-thiol scaffold is structurally analogous to bioactive molecules. Potential applications include:
-
Enzyme Inhibition: Thiol groups can covalently bind to catalytic cysteine residues, making the compound a candidate for protease or kinase inhibitors.
-
Metal Chelation: Coordination to transition metals (e.g., Zn²⁺, Fe³⁺) could enable use in metalloenzyme modulation.
Materials Science
-
Self-Assembled Monolayers (SAMs): The thiol group facilitates attachment to gold surfaces, useful in biosensors and nanoelectronics.
-
Polymer Modification: Thiol-ene reactions enable incorporation into polymers for enhanced mechanical or conductive properties .
Comparative Analysis with Related Compounds
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide
-
Structural Difference: Sulfonamide (-SO₂NH₂) replaces thiol (-SH).
-
Reactivity: Sulfonamide is less nucleophilic but more resistant to oxidation.
-
Applications: Preferable in drug design for enhanced metabolic stability.
4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume